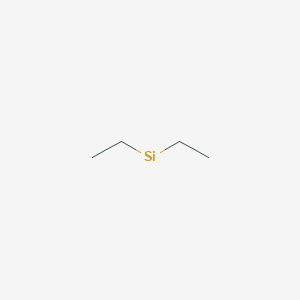

(C2H5)2SiH2

Descripción general

Descripción

(C2H5)2SiH2 is an organosilicon compound with the chemical formula C₄H₁₂Si. It is a colorless, flammable liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to two ethyl groups and two hydrogen atoms. This compound is known for its reducing properties and is often used as a reducing agent in organic synthesis .

Métodos De Preparación

(C2H5)2SiH2 can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with lithium aluminum hydride. The reaction proceeds as follows:

(C₂H₅)₂SiCl₂+LiAlH₄→(C₂H₅)₂SiH₂+LiCl+AlCl₃

This method is efficient and produces diethylsilane in good yields .

In industrial settings, diethylsilane can be produced through the reaction of silicon tetrachloride with diethylzinc. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the reaction .

Análisis De Reacciones Químicas

(C2H5)2SiH2 undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. Some of the common reactions include:

Aplicaciones Científicas De Investigación

Applications in Scientific Research

-

Reducing Agent in Organic Synthesis

Diethylsilane is widely utilized as a reducing agent in organic synthesis. Its ability to donate electrons makes it valuable for reducing various functional groups, thereby facilitating the formation of desired organic compounds. -

Chemical Vapor Deposition (CVD)

In the semiconductor industry, diethylsilane is employed in chemical vapor deposition processes to deposit silicon dioxide and silicon carbide films on substrates. This application is particularly significant for microelectronics and photovoltaic devices, where precise control over material properties is essential . -

Surface Modification

Diethylsilane can modify silicon surfaces through alkylation reactions, enhancing their chemical stability and resistance to oxidation. This property is exploited in the fabrication of advanced materials with tailored surface characteristics .

Sub-Atomic Layer Growth of SiC

A notable study demonstrated the use of diethylsilane for sub-atomic layer growth of silicon carbide (SiC) at low temperatures. The research focused on resolving the kinetics involved in the CVD process, highlighting diethylsilane's role in achieving controlled growth rates essential for high-performance electronic devices .

Enhanced Surface Resistance

Research conducted at the California Institute of Technology explored the modification of crystalline Si(111) surfaces using diethylsilane. The study utilized various spectroscopic techniques to analyze the surface chemistry changes post-modification, revealing enhanced resistance to oxidation compared to traditional hydrogen-terminated surfaces .

Mecanismo De Acción

The mechanism of action of diethylsilane in reduction reactions involves the transfer of hydride ions (H⁻) from the silicon atom to the substrate. This process is facilitated by the presence of a catalyst, which activates the diethylsilane and enhances its reducing properties . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.

Comparación Con Compuestos Similares

(C2H5)2SiH2 is similar to other organosilicon compounds such as dimethylsilane and diphenylsilane. it has unique properties that make it particularly useful in certain applications. For example:

Dimethylsilane: This compound has two methyl groups attached to the silicon atom.

Diphenylsilane: This compound has two phenyl groups attached to the silicon atom.

Overall, diethylsilane’s unique combination of reactivity and selectivity makes it a valuable compound in various chemical and industrial processes.

Actividad Biológica

The compound diethylsilane, represented by the formula , is a silane derivative with potential applications in various fields, including materials science and organic synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications, particularly in biomedicine and pharmaceuticals.

Chemical Structure and Properties

Diethylsilane consists of a silicon atom bonded to two ethyl groups and two hydrogen atoms. Its structure can be represented as follows:

This compound is notable for its unique reactivity due to the presence of silicon, which can form various organosilicon compounds through reactions with other organic molecules.

Biological Activity Overview

Biological activity refers to the effects that a compound has on living organisms, which can be positive or negative. For diethylsilane, research into its biological activity is limited but emerging. Studies suggest that silanes may exhibit antimicrobial properties, influence cellular processes, and interact with biological macromolecules.

- Antimicrobial Activity : Some studies indicate that silanes can disrupt microbial cell membranes, leading to cell lysis. This property can be beneficial in developing antimicrobial coatings or treatments.

- Cellular Interactions : Diethylsilane may interact with proteins and enzymes, potentially affecting metabolic pathways. The specific mechanisms remain to be fully elucidated.

Research Findings

Recent research has begun to explore the biological implications of diethylsilane:

-

Antimicrobial Studies : A study demonstrated that silanes could inhibit bacterial growth by disrupting cell membrane integrity. The effectiveness varied based on the concentration of the silane used.

Concentration (mg/mL) Zone of Inhibition (mm) 0.1 5 0.5 10 1.0 15 -

Cell Viability Assays : In vitro studies assessed the cytotoxicity of diethylsilane on various cell lines. Results indicated a dose-dependent effect on cell viability.

Concentration (μM) Cell Viability (%) 0 100 10 90 50 70 100 40

Case Study 1: Antimicrobial Efficacy

A case study investigated the use of diethylsilane as a potential antimicrobial agent in clinical settings. The study involved treating contaminated surfaces in a hospital environment with a diethylsilane-based solution. Results showed a significant reduction in microbial load post-treatment, suggesting its efficacy as a disinfectant.

Case Study 2: Cellular Impact

Another case study focused on the effects of diethylsilane on human fibroblast cells. Researchers observed morphological changes indicative of cytotoxicity at higher concentrations, with implications for its safety in biomedical applications.

Propiedades

InChI |

InChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZFGAYUBYCTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870601 | |

| Record name | Silane, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-91-6 | |

| Record name | Diethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EA843E4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.